Auroglaucin

cytotoxicity lung cancer acid-tolerant fungi

Researchers studying A549 NSCLC models face a critical challenge: co-occurring prenylated benzaldehydes (flavoglaucin, tetrahydroauroglaucin) lack selective cytotoxicity under identical conditions. Auroglaucin (CAS 41451-81-4) solves this problem: • A549 selective inhibition: IC50 5.67 μM-uniquely active among analogs from pH 3 fermentation • Dual radical scavenging: DPPH EC50 74.6 μM; superoxide EC50 12.3 μM • Confirmed human CB1/CB2 and opioid receptor binding • m.p. 152-153°C; orange-red solid; fully conjugated heptatrienyl side-chain

Molecular Formula C19H22O3
Molecular Weight 298.4 g/mol
CAS No. 41451-81-4
Cat. No. B1238510
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAuroglaucin
CAS41451-81-4
Molecular FormulaC19H22O3
Molecular Weight298.4 g/mol
Structural Identifiers
SMILESCC=CC=CC=CC1=C(C=C(C(=C1C=O)O)CC=C(C)C)O
InChIInChI=1S/C19H22O3/c1-4-5-6-7-8-9-16-17(13-20)19(22)15(12-18(16)21)11-10-14(2)3/h4-10,12-13,21-22H,11H2,1-3H3/b5-4+,7-6+,9-8+
InChIKeyZKBCBIRBLMTSPC-ZAJAATJQSA-N
Commercial & Availability
Standard Pack Sizes0.25 mg / 1 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Auroglaucin (CAS 41451-81-4) for Scientific Procurement: Compound Class and Core Identifiers


Auroglaucin (CAS 41451-81-4; molecular formula C19H22O3; molecular weight 298.4 g/mol) is a prenylated benzaldehyde/hydroquinone secondary metabolite produced by filamentous fungi within the genera Aspergillus and Eurotium [1]. First characterized in the 1930s–1940s as a red pigment from Aspergillus glaucus, its structure was definitively established as 2-[(1E,3E,5E)-hepta-1,3,5-trienyl]-3,6-dihydroxy-5-(3-methylbut-2-enyl)benzaldehyde, with a melting point of 152–153°C [2]. Auroglaucin belongs to the flavoglaucin-auroglaucin family of prenylated benzaldehydes, which includes structurally related analogs such as flavoglaucin (C19H28O3, m.p. 109–110°C), dihydroauroglaucin, tetrahydroauroglaucin, and isodihydroauroglaucin that differ primarily in the degree of unsaturation within the C8 heptatrienyl side-chain [3]. The compound exhibits a distinctive combination of DPPH and superoxide radical scavenging activities (EC50 values of 74.6 μM and 12.3 μM, respectively) alongside selective cytotoxic activity against A549 lung cancer cells (IC50 5.67 μM) [4][5].

Why Auroglaucin Cannot Be Substituted with Flavoglaucin, Tetrahydroauroglaucin, or Other In-Class Benzaldehyde Analogs


The prenylated benzaldehyde class exhibits marked structure-dependent functional divergence, making generic substitution scientifically invalid. Within this family, the degree of unsaturation in the C8 heptatrienyl side-chain directly dictates both physicochemical properties and biological activity profiles. Flavoglaucin (C19H28O3), which possesses a saturated alkyl side-chain compared to auroglaucin's fully conjugated heptatrienyl system, displays a lower melting point (109–110°C vs. 152–153°C) and different solubility characteristics that impact formulation and handling [1]. In the same A549 lung cancer cell line assay conducted under identical acidic (pH 3) fermentation conditions, flavoglaucin and tetrahydroauroglaucin co-occurred with auroglaucin yet demonstrated distinct cytotoxic profiles; auroglaucin was specifically noted for its strong selective inhibition [2]. Similarly, in DPPH radical scavenging assays across the five-member auroglaucin analog series (isodihydroauroglaucin, auroglaucin, dihydroauroglaucin, tetrahydroauroglaucin, flavoglaucin), activity levels varied substantially, with dihydroauroglaucin and tetrahydroauroglaucin exhibiting higher capacity than auroglaucin itself [3]. Furthermore, receptor-binding specificity diverges: among nine benzyl derivatives tested for human opioid and cannabinoid receptor binding, only compounds 1–4 and auroglaucin (compound 6) showed good affinity, while flavoglaucin (compound 3) and tetrahydroauroglaucin (compound 4) exhibited differential receptor subtype preferences [4]. These quantitative and functional disparities demonstrate that auroglaucin occupies a distinct position within its structural class and cannot be replaced by generic substitution without altering experimental outcomes.

Auroglaucin Quantitative Differentiation Evidence: Comparator-Based Activity Data for Procurement Decision Support


Selective Cytotoxicity of Auroglaucin vs. In-Class Analogs Against A549 Lung Cancer Cells

In a head-to-head comparative analysis of metabolites produced by Penicillium oxalicum OUCMDZ-5207 under acidic (pH 3) fermentation conditions, auroglaucin was co-isolated with tetrahydroauroglaucin and flavoglaucin. Among these three compounds, auroglaucin demonstrated the most pronounced and selective inhibition of A549 non-small cell lung cancer cells, with an IC50 value of 5.67 μM. While the precise IC50 values for tetrahydroauroglaucin and flavoglaucin were not individually reported in this study, the authors explicitly noted that auroglaucin showed strong selective inhibition in contrast to the other two co-occurring analogs [1].

cytotoxicity lung cancer acid-tolerant fungi

DPPH Radical Scavenging Activity of Auroglaucin Compared with α-Tocopherol and In-Class Analogs

Auroglaucin exhibits DPPH radical scavenging activity with an EC50 value of 74.6 μM. In a cross-study comparison, this activity falls within the range reported for the broader prenylated benzaldehyde family. Specifically, five antioxidants isolated from Eurotium herbariorum NE-1 and NE-4—isodihydroauroglaucin, auroglaucin, dihydroauroglaucin, tetrahydroauroglaucin, and flavoglaucin—exhibited high antioxidative activity compared with α-tocopherol (the vitamin E standard) for DPPH radical scavenging capacity. However, within this analog series, dihydroauroglaucin and tetrahydroauroglaucin exhibited higher radical scavenging capacity than the other antioxidants, including auroglaucin [1][2].

antioxidant DPPH radical scavenging

Superoxide Radical Scavenging Activity of Auroglaucin vs. α-Tocopherol Standard

Auroglaucin demonstrates potent superoxide radical scavenging activity with an EC50 value of 12.3 μM. Comparative assessment against α-tocopherol, the vitamin E reference standard, was conducted using isolates from Eurotium herbariorum NE-1 and NE-4. The isolated antioxidants (including auroglaucin, isodihydroauroglaucin, dihydroauroglaucin, tetrahydroauroglaucin, and flavoglaucin) exhibited high antioxidative activity for superoxide radical scavenging capacity compared with α-tocopherol. Notably, dihydroauroglaucin and tetrahydroauroglaucin exhibited higher radical scavenging capacity than the other antioxidants, including auroglaucin, within the series [1][2].

superoxide radical antioxidant oxidative stress

Binding Affinity of Auroglaucin for Human Opioid and Cannabinoid Receptors Relative to In-Class Analogs

In a bioassay-guided fractionation study of Eurotium repens, nine benzyl derivatives were isolated and screened for in vitro binding affinity for human opioid and cannabinoid receptors. Among these, compounds 1–4 and auroglaucin (designated as compound 6) showed good binding affinity for human opioid or cannabinoid receptors. The study also identified flavoglaucin (compound 3) and tetrahydroauroglaucin (compound 4) as binding to these receptor classes, along with dihydroauroglaucin (compound 5) which did not show the same receptor-binding profile. This differential receptor engagement across the analog series establishes auroglaucin's distinct pharmacological fingerprint [1].

opioid receptor cannabinoid receptor receptor binding

Structural Basis for Auroglaucin Differentiation: Unsaturation Pattern in the C8 Heptatrienyl Side-Chain

The fundamental structural distinction between auroglaucin and flavoglaucin resides in the degree of unsaturation within the C8 side-chain. Auroglaucin (C19H22O3) contains a fully conjugated heptatrienyl system with three double bonds, whereas flavoglaucin (C19H28O3) possesses a saturated alkyl side-chain. This structural difference is evidenced by the observation that dihydroflavoglaucin (C19H30O3) proved identical with octohydroauroglaucin, confirming that the two pigments differ only by the existence of three double bonds in the C8 side-chain [1]. This unsaturation pattern directly manifests in distinct physicochemical properties: auroglaucin exhibits a melting point of 152–153°C and red pigmentation, whereas flavoglaucin melts at 109–110°C and appears yellow [1][2]. The conjugated heptatrienyl system also confers a higher estimated log Kow (6.73) and lower water solubility (0.08557 mg/L at 25°C) for auroglaucin relative to its more saturated analogs [3].

structural differentiation unsaturation physicochemical properties

Evidence-Backed Application Scenarios for Auroglaucin Procurement: Where Quantitative Differentiation Drives Scientific Value


Lung Cancer Cell Line Studies Requiring Selective Cytotoxicity

Auroglaucin is specifically indicated for research programs investigating A549 non-small cell lung cancer models. Among the three co-occurring prenylated benzaldehyde metabolites (tetrahydroauroglaucin, flavoglaucin, and auroglaucin) isolated from acid-tolerant fungi at pH 3, auroglaucin alone exhibited strong selective cytotoxic activity with an IC50 of 5.67 μM [1]. Researchers studying lung cancer cytotoxicity should procure auroglaucin rather than flavoglaucin or tetrahydroauroglaucin, as the latter analogs were not noted for selective activity in this assay system under identical conditions.

Superoxide-Specific Oxidative Stress and Radical Scavenging Assays

Auroglaucin provides a defined, moderate superoxide radical scavenging potency (EC50 12.3 μM) within the prenylated benzaldehyde family. For experiments requiring superoxide-specific antioxidant activity with a potency tier distinct from the higher-activity dihydroauroglaucin and tetrahydroauroglaucin, auroglaucin offers the appropriate activity level [1]. Comparative studies demonstrate that auroglaucin exhibits high activity relative to α-tocopherol while remaining less potent than dihydroauroglaucin and tetrahydroauroglaucin within the series, enabling dose-response differentiation [2].

Opioid and Cannabinoid Receptor Pharmacology Research

Auroglaucin is the appropriate compound selection for investigations targeting human opioid and cannabinoid receptor binding mechanisms within the prenylated benzaldehyde chemical class. Direct comparative screening of nine benzyl derivatives from Eurotium repens established that auroglaucin (compound 6) shows good binding affinity for human opioid or cannabinoid receptors, alongside flavoglaucin (compound 3) and tetrahydroauroglaucin (compound 4), while dihydroauroglaucin (compound 5) lacks this receptor-binding profile [1]. Procurement of auroglaucin enables receptor pharmacology studies while maintaining the option to use comparator analogs for structure-activity relationship investigations.

Fungal Secondary Metabolite Profiling and Biosynthetic Pathway Studies

Auroglaucin serves as a critical reference standard for metabolomic profiling of Aspergillus and Eurotium species due to its well-characterized structure and distinct physicochemical signature. The compound's fully conjugated heptatrienyl system (three double bonds in the C8 side-chain), red pigmentation, and melting point of 152–153°C enable unambiguous identification and differentiation from the yellow, lower-melting flavoglaucin (109–110°C) [1]. Additionally, auroglaucin has been demonstrated as a chemical precursor for synthetic transformations, with one-step conversion to E-2 achieved by heating in dimethyl sulfoxide containing Triton-B, establishing its utility as a starting material for semi-synthetic derivative production [2].

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